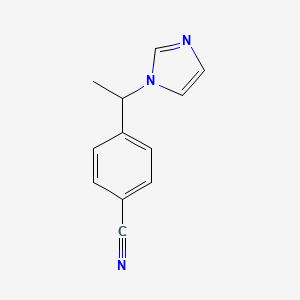

4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile

Description

Significance of Imidazole (B134444) and Benzonitrile (B105546) Moieties in Contemporary Chemistry

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural motif is a fundamental component of many biologically important molecules, including the amino acid histidine and purines found in nucleic acids. In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions. This versatility has led to the incorporation of the imidazole moiety into numerous therapeutic agents with diverse activities, including antifungal, anticancer, and antihypertensive properties. nih.govresearchgate.net

Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a crucial building block in organic synthesis. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides. Benzonitrile and its derivatives are widely used as intermediates in the production of pharmaceuticals, dyes, and agrochemicals. ontosight.aimedcraveonline.com In the context of functional materials, the electronic properties of the benzonitrile moiety make it a valuable component in the design of organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.airsc.org

The combination of these two moieties into a single hybrid structure, such as 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, offers the potential to create molecules with synergistic or novel properties that are not present in the individual components.

Historical Context of Imidazole-Containing Compounds in Synthetic Chemistry

The history of imidazole chemistry dates back to 1858, when German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," from the reaction of glyoxal (B1671930) and ammonia. nih.govwikipedia.org This initial synthesis, although providing a low yield, laid the foundation for the exploration of this important class of heterocyclic compounds.

Over the following decades, various synthetic methods for imidazole and its derivatives were developed, expanding the accessibility and diversity of these compounds. Notable among these is the Debus-Radziszewski imidazole synthesis, a modification of the original method that allows for the preparation of N-substituted imidazoles. handwiki.org Other significant contributions include the Wallach synthesis and the Marckwald synthesis, which provided routes to differently substituted imidazole derivatives. pharmaguideline.com The development of these synthetic methodologies was crucial for the subsequent investigation of the chemical and biological properties of imidazole-containing compounds. The versatility of these synthetic routes has allowed chemists to systematically modify the imidazole core, leading to the discovery of a vast number of derivatives with a wide array of applications. nih.govpharmaguideline.com

Overview of Benzonitrile Derivatives in Organic Synthesis and Functional Materials

Benzonitrile derivatives are a cornerstone of modern organic synthesis due to the reactivity of the nitrile group. This functional group can participate in a wide range of chemical transformations, making it a valuable synthon for the introduction of nitrogen-containing functionalities. For instance, the reduction of the nitrile group provides access to primary amines, while hydrolysis can yield carboxylic acids or amides. These transformations are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals. ontosight.ai

In the realm of functional materials, benzonitrile derivatives have found applications in the development of advanced materials with specific optical and electronic properties. ontosight.aiontosight.ai The electron-withdrawing nature of the nitrile group can influence the electronic structure of the aromatic ring, leading to interesting photophysical behaviors. This has been exploited in the design of materials for organic electronics, where precise tuning of electronic properties is crucial for device performance. ontosight.airsc.org Furthermore, the rigid structure of the benzonitrile core can be utilized in the construction of liquid crystals and other ordered materials.

Rationale for Investigating this compound as a Model Compound

From a medicinal chemistry perspective, this hybrid structure is of interest due to the established biological activities of both imidazole and benzonitrile derivatives. For example, many aromatase inhibitors, a class of drugs used in the treatment of hormone-sensitive breast cancer, feature a nitrogen-containing heterocycle and a benzonitrile moiety. The investigation of this compound could provide insights into the structural requirements for interaction with biological targets.

From a materials science standpoint, the combination of the electron-rich imidazole ring and the electron-withdrawing benzonitrile group could lead to interesting charge-transfer properties. Studying this model compound can help in understanding the fundamental principles that govern the photophysical and electronic behavior of such donor-acceptor systems, which is crucial for the design of new functional materials.

Scope and Objectives of Academic Research on this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, academic research on such a model compound would typically encompass the following objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to this compound. This would involve the characterization of the compound using various spectroscopic and analytical techniques to confirm its structure and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in the solid state. |

Investigation of Physicochemical Properties: A key objective would be to measure and understand the fundamental physicochemical properties of the compound, such as its solubility, melting point, and electronic properties.

| Property | Significance |

| Solubility | Important for biological testing and formulation development. |

| Melting Point | A measure of purity and crystal lattice energy. |

| pKa | Indicates the acidity or basicity of the imidazole nitrogen atoms. |

| LogP | A measure of lipophilicity, which is important for drug absorption. |

Exploration of Chemical Reactivity: Research would aim to explore the reactivity of the hybrid molecule, including the transformations of the nitrile group and reactions involving the imidazole ring. This would provide a deeper understanding of its chemical behavior and potential for further functionalization.

Evaluation of Biological Activity: A significant objective would be to screen this compound for various biological activities, such as anticancer, antifungal, or enzyme inhibitory effects. This would involve in vitro assays to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues with modifications to the linker and substitution patterns on the rings, researchers could establish structure-activity relationships. This would provide valuable information for the rational design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-imidazol-1-ylethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-10(15-7-6-14-9-15)12-4-2-11(8-13)3-5-12/h2-7,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXHSVDJKHADST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 1 1h Imidazol 1 Yl Ethyl Benzonitrile

Strategic Approaches to the Core Structure Synthesis

The assembly of the target molecule's scaffold hinges on three key synthetic challenges: the formation of the imidazole (B134444) ring, the introduction of the benzonitrile (B105546) group, and the creation of the crucial C-N bond that links the two primary structural units via an ethyl bridge.

The imidazole ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.net These methods can be broadly categorized into those that form the ring from acyclic precursors. Classical methods include the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Modern variations offer milder conditions and broader substrate scopes. organic-chemistry.org

Alternative strategies involve the transformation of other heterocyclic systems. For instance, the rearrangement of oxazolones upon treatment with amines can yield substituted imidazol-4-ones, which can be further modified. nih.gov The intramolecular aza-Wittig reaction of azido-substituted imides provides another route to access the imidazole core. nih.gov For the synthesis of the specific target compound, a pre-formed, unsubstituted 1H-imidazole is often the most practical and commercially available starting material.

The benzonitrile group is a key functional component. Its introduction onto the aromatic ring can be achieved through several established transformations. A common industrial method is the vapor-phase catalytic ammoxidation of the corresponding methylarene (in this case, 4-ethyltoluene), although this is more suited to large-scale synthesis. scirp.org

For laboratory-scale synthesis, the Sandmeyer reaction is a classic and reliable method, involving the diazotization of a primary aromatic amine (e.g., 4-(1-aminoethyl)aniline) followed by treatment with a cyanide salt, typically copper(I) cyanide. Another approach involves the dehydration of a primary amide or an aldoxime derived from the corresponding aldehyde (4-formylbenzonitrile). orgsyn.org More recent developments include photoredox catalysis, which allows for the conversion of benzyl (B1604629) alcohols or methyl arenes into aryl nitriles under mild conditions using an azide (B81097) radical as a key intermediate. researchgate.net The electronic nature of other substituents on the benzene (B151609) ring can influence the feasibility and yield of these reactions, although the ethylimidazole group in the target molecule is introduced in a later step in most logical synthetic routes.

The pivotal step in synthesizing 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile is the formation of the C-N bond between the N-1 position of the imidazole ring and the benzylic carbon of the 4-(1-ethyl)benzonitrile fragment.

A primary method for this transformation is the direct N-alkylation of imidazole. This involves reacting imidazole, often deprotonated with a suitable base (like sodium hydride or potassium carbonate), with an electrophilic partner such as 4-(1-bromoethyl)benzonitrile (B3033367) or 4-(1-chloroethyl)benzonitrile. This nucleophilic substitution reaction is a direct and efficient way to form the desired linkage. A similar strategy is employed in the synthesis of the pharmaceutical Letrozole (B1683767), where a triazole salt is reacted with α-bromo-4-tolunitrile. google.com

Alternatively, modern cross-coupling reactions provide powerful tools for C-N bond formation. While typically used for N-arylation, modifications of the Buchwald-Hartwig amination or Ullmann condensation could be adapted for this specific alkylation, particularly if steric hindrance or electronic factors make direct alkylation challenging. These reactions would typically involve a palladium or copper catalyst, respectively. nih.govnih.gov

Precursor Synthesis and Intermediate Isolation

A convergent synthesis strategy requires the preparation and isolation of key precursors. Based on the most direct coupling approach (N-alkylation), the essential precursors are 1H-imidazole and a reactive derivative of 4-ethylbenzonitrile (B1329635), most notably 4-(1-bromoethyl)benzonitrile .

1H-Imidazole : This is a commercially available and inexpensive starting material.

4-(1-bromoethyl)benzonitrile : This key intermediate is not commonly available and must be synthesized. A standard method for its preparation is the radical bromination of 4-ethylbenzonitrile using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The precursor, 4-ethylbenzonitrile, can be obtained through various standard aromatic functionalization routes.

The reaction progress for the synthesis of this intermediate must be carefully monitored to avoid side reactions, such as dibromination. After the reaction, 4-(1-bromoethyl)benzonitrile must be isolated and purified, typically through chromatography or recrystallization, to ensure it is free of starting material and byproducts before its use in the subsequent coupling step.

An alternative, though less direct, route involves reacting 4-fluorobenzonitrile (B33359) with 1H-imidazole in the presence of a strong base, a method analogous to syntheses of related structures. prepchem.comgoogle.com

Established and Novel Synthetic Routes

The most established and practical synthetic route to this compound is a two-step process starting from 4-ethylbenzonitrile.

Step 1: Bromination. 4-ethylbenzonitrile is subjected to benzylic bromination using NBS and a radical initiator to yield the intermediate 4-(1-bromoethyl)benzonitrile.

Step 2: N-Alkylation. The isolated 4-(1-bromoethyl)benzonitrile is then reacted with 1H-imidazole in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The imidazole anion acts as a nucleophile, displacing the bromide to form the final product.

Novel routes could leverage developments in catalysis to achieve this transformation under milder conditions or with higher efficiency.

While direct alkylation is effective, catalytic methods offer powerful alternatives, especially for creating C-N bonds. These approaches are particularly valuable in complex molecule synthesis and can offer improved yields and functional group tolerance.

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, or the Ullmann condensation, is a well-established method for forming aryl-nitrogen bonds. While traditionally requiring harsh conditions, modern protocols use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction at lower temperatures. beilstein-journals.org In the context of the target molecule, a copper(I) or copper(II) catalyst could be employed to couple imidazole with 4-(1-haloethyl)benzonitrile. beilstein-journals.orgnih.gov Copper catalysis is also prominent in multicomponent reactions, which could potentially assemble the core structure in a single pot from simpler precursors. beilstein-journals.org

Palladium-Mediated Cross-Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are among the most versatile methods for C-N bond formation. nih.gov These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos). This catalytic system could, in principle, be used to couple imidazole with 4-(1-bromoethyl)benzonitrile. The choice of ligand, base, and solvent is crucial for a successful transformation and would require empirical optimization. nih.gov

The following table summarizes representative catalytic systems used in analogous C-N coupling reactions, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

| CuI / 1,10-phenanthroline | Aryl Halide | N-Heterocycle | K₂CO₃ / Cs₂CO₃ | DMF | 110-120 °C | beilstein-journals.org |

| CuSO₄·5H₂O / D-glucose | Aldehyde / Azide / Amine | - | - | Water/Ethanol (B145695) | Microwave | beilstein-journals.org |

| Cu(phen)Cl₂ | Aldehyde / Hydrazine / Imidazole | - | - | Ethanol | 35 °C | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Halide | Amine/Amide | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80-110 °C | nih.gov |

| Pd₂ (dba)₃ / Xantphos | trans-1,2-diiodoalkene | Benzimidazole-2-thiol | Cs₂CO₃ | Dioxane | 100 °C | nih.gov |

Nucleophilic Substitution and Addition Reactions (e.g., Lithiation, Grignard reagents)

The synthesis of this compound and its precursors often relies on fundamental nucleophilic reactions. Nucleophilic substitution is a primary method for constructing the pivotal bond between the imidazole ring and the ethylbenzonitrile backbone. A common approach involves the reaction of an alkali metal salt of imidazole with an α-halo-substituted ethylbenzonitrile, such as 4-(1-bromoethyl)benzonitrile. google.com In this S_N2 reaction, the imidazolide (B1226674) anion acts as the nucleophile, displacing the halide from the benzylic carbon. The choice of the alkali metal (e.g., sodium, potassium) and the halogen (e.g., Cl, Br, I) can influence reactivity. google.com

Nucleophilic addition reactions are also critical, particularly those involving Grignard reagents. masterorganicchemistry.com These organomagnesium compounds (RMgX) can add to the nitrile group of a precursor molecule. masterorganicchemistry.comlibretexts.org For instance, a Grignard reagent could be used to introduce the ethyl group to a benzonitrile derivative. The reaction proceeds via the formation of an intermediate imine, which can then be hydrolyzed to a ketone. masterorganicchemistry.com The efficiency of these additions can be enhanced through the use of catalysts like copper(I) salts, especially when sterically hindered reactants are involved. masterorganicchemistry.com

Lithiation is another powerful tool for functionalizing the aromatic or heterocyclic rings. Directed ortho-lithiation, for example, allows for the introduction of substituents at specific positions. Research on related 1-arylimidazole structures shows that using strong bases like n-butyllithium can lead to metalation on the benzene ring ortho to the imidazole substituent. researchgate.net Similarly, lithiation can be directed to specific positions on the imidazole ring itself by using appropriate protecting groups, followed by quenching with an electrophile. figshare.com

One-Pot Multicomponent Reactions (e.g., Tandem cyclocondensation strategies)

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route for synthesizing complex molecules like substituted imidazoles from simple precursors in a single step. researchgate.net These strategies are highly valued for reducing waste, saving time, and simplifying purification processes. For the synthesis of the imidazole core of the target molecule, a four-component reaction might involve heating a mixture of a 2-bromoacetophenone (B140003) derivative, an appropriate aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to yield a highly functionalized imidazole. researchgate.net

Tandem strategies, where multiple bond-forming events occur sequentially in the same pot, are also employed. For example, a tandem nitroso-ene/intramolecular cyclization has been used to form related heterocyclic systems under neutral conditions. nih.gov Another approach involves the piperidinium (B107235) acetate-mediated tandem cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes to generate complex phenols, showcasing the potential of tandem reactions to build aromatic structures from acyclic precursors. rsc.org The application of ultrasonic irradiation in conjunction with a reusable nanocatalyst, such as ZnFe2O4, has been shown to facilitate the one-pot condensation of o-phenylenediamine (B120857) and aldehydes to form benzimidazoles, a strategy that could be adapted for imidazole synthesis. doi.org

Derivatization and Analog Generation Strategies

Once the core structure of this compound is synthesized, various derivatization strategies can be employed to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can target the nitrile group, the phenyl ring, or the imidazole ring.

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up pathways for further amide coupling or other amine-based reactions. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing substituents direct the reaction favorably and appropriate conditions are used.

The imidazole ring also offers sites for derivatization. For instance, isothiocyanates have been generated from related benzimidazole (B57391) structures by reacting precursor amines with reagents like di(1H-imidazol-1-yl)methanethione. nih.gov The generation of analogs is a key theme in medicinal chemistry, where even slight structural modifications can lead to significant changes in biological activity, as seen in the development of various farnesyltransferase inhibitors based on similar imidazole-benzonitrile scaffolds. nih.gov

Optimization of Reaction Conditions for Enhanced Purity and Yield

To make synthetic routes viable and scalable, the optimization of reaction conditions is paramount. This process involves systematically adjusting parameters such as solvent, temperature, and catalysts to maximize product yield and purity while minimizing reaction time and by-product formation.

Solvent Selection and Optimization

The choice of solvent can dramatically impact reaction outcomes by influencing reactant solubility, reaction rates, and pathway selectivity. In the synthesis of related imidazole derivatives, studies have shown that screening a range of solvents is crucial. For instance, in one multicomponent reaction, tests involving water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol revealed that ethanol provided a significantly higher yield (82%) compared to the others when heated to reflux. researchgate.net In contrast, performing the same reactions at room temperature yielded only trace amounts of the product, highlighting the interplay between solvent and temperature. researchgate.net

The pharmaceutical industry often uses solvent selection guides that classify solvents based on safety, environmental impact, and processing considerations. acs.org This systematic approach helps in choosing greener and more efficient solvents from the outset.

Below is an interactive table based on a typical solvent selection guide.

| Class | Solvents |

|---|---|

| Preferred | Water, Acetone, Ethanol, 2-Propanol, 1-Propanol, Ethyl Acetate, Isopropyl acetate, Methanol, 1-Butanol |

| Usable | Cyclohexane, Heptane, Toluene, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (B87167) (DMSO), Dichloromethane |

| Undesirable | Pentane, Hexane(s), Diethyl Ether, Benzene, Carbon Tetrachloride, Dichloroethane, Chloroform (B151607) |

Data adapted from ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide. acs.org

Temperature and Pressure Influence

Temperature is a critical parameter that directly affects reaction kinetics. For many reactions involved in the synthesis of imidazole heterocycles, elevated temperatures are necessary to achieve reasonable rates and yields. Studies on related syntheses demonstrate that moving from room temperature to reflux conditions can increase the product yield from as low as 13% to as high as 82%. researchgate.net This indicates that a significant activation energy barrier must be overcome, which is typical for many condensation and cyclization reactions. However, simply extending the reaction time at the optimal temperature may not lead to further improvement in yield and could promote the formation of degradation products. researchgate.net

Pressure is generally less of a variable in the synthesis of this compound unless gaseous reagents or low-boiling-point solvents are used in a sealed-vessel (e.g., microwave) reactor. In most standard laboratory and industrial preparations for this type of molecule, reactions are conducted at atmospheric pressure.

Catalyst and Reagent Screening

The selection of an appropriate catalyst is often the key to an efficient and selective synthesis. For nucleophilic substitution and cross-coupling reactions to form the aryl-imidazole bond, transition metal catalysts, particularly copper(I) salts, are often screened. google.com For Grignard additions to nitriles, copper(I) salts can also serve as effective catalysts. masterorganicchemistry.com In the context of green chemistry, the development of reusable catalysts is a major focus. For example, magnetic zinc ferrite (B1171679) (ZnFe2O4) nanoparticles have been successfully used as a recyclable catalyst for the one-pot synthesis of benzimidazoles, demonstrating excellent yields over multiple cycles. doi.org

Screening of reagents is equally important. In Grignard reactions, the choice of the halide (Cl, Br, or I) associated with the magnesium can affect the reaction's success. For instance, in the hydroboration of benzonitrile, MeMgCl was found to be a more effective catalyst than MeMgBr or MeMgI. nih.gov Similarly, when using a base for nucleophilic substitution, screening various organic and inorganic bases (e.g., diisopropylethylamine, potassium carbonate, sodium hydride) is necessary to find the optimal conditions for deprotonation without causing unwanted side reactions. google.comnih.gov

| Reaction Type | Catalyst/Reagent Screened | Finding/Observation | Reference |

|---|---|---|---|

| Grignard Reaction | Copper(I) Salts | Effectively catalyzes nucleophilic addition to nitriles. | masterorganicchemistry.com |

| Imidazole Synthesis (Condensation) | ZnFe2O4 Nanoparticles | Reusable catalyst providing high yields under ultrasonic irradiation. | doi.org |

| Aryl-Imidazole Coupling | Copper(I) salt | Catalyzes the coupling of 4-methyl-1H-imidazole and 3-bromo-5-trifluoromethyl-phenylamine. | google.com |

| Grignard-Catalyzed Hydroboration | MeMgCl vs. MeMgBr/MeMgI | MeMgCl provided higher conversion (99%) compared to the bromide or iodide versions (~57%). | nih.gov |

Mechanistic Investigations of Synthetic Transformations

The formation of the bond between the imidazole ring and the benzylic carbon of the ethylbenzonitrile moiety is the key step in the synthesis of this compound. Mechanistic investigations focus on understanding the nature of this bond-forming event, particularly whether it occurs in a single, concerted step or through a multi-step pathway involving reactive intermediates.

Elucidation of Proposed Reaction Mechanisms (e.g., Radical pathways, Concerted processes)

The N-alkylation of imidazole with a secondary halide like 4-(1-bromoethyl)benzonitrile can theoretically proceed through several mechanistic routes, primarily competing nucleophilic substitution pathways (S_N2 and S_N1). The distinction between a concerted process, where bond formation and breaking occur simultaneously, and a stepwise mechanism, which involves discrete intermediates, is central to understanding this reaction. diva-portal.orgresearchgate.netyoutube.com

Concerted Nucleophilic Substitution (S_N2-like Pathway):

In a concerted mechanism, the imidazole nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (e.g., a bromine atom). This process involves a single transition state where the imidazole-carbon bond is forming at the same time as the carbon-halogen bond is breaking. This pathway is characteristic of S_N2 reactions. youtube.com For this to occur, the imidazole, particularly in its anionic form (imidazolate) generated by a base, acts as a potent nucleophile. The reaction is typically favored by polar aprotic solvents, which can solvate the accompanying cation of the base without hindering the nucleophile's reactivity.

Key characteristics of the proposed concerted pathway include:

Single Step: Reactants are converted to products via a single transition state. youtube.com

Stereochemistry: If the electrophilic carbon were chiral, this mechanism would proceed with an inversion of stereochemistry.

Kinetics: The reaction would be expected to follow second-order kinetics, being dependent on the concentrations of both the imidazole and the alkylating agent.

Stepwise Nucleophilic Substitution (S_N1-like Pathway):

A stepwise mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This secondary benzylic carbocation is stabilized by the adjacent phenyl ring. In a subsequent, rapid step, the imidazole nucleophile attacks the carbocation to form the final product. This pathway is typical of S_N1 reactions.

Factors favoring a stepwise mechanism include:

Carbocation Stability: The benzylic position of the ethyl group can stabilize a positive charge through resonance with the benzene ring.

Solvent Effects: Polar protic solvents are effective at solvating both the departing leaving group and the intermediate carbocation, thereby favoring the S_N1 pathway. researchgate.net

Weak Nucleophile: Using neutral imidazole without a base might favor this pathway, as neutral imidazole is a weaker nucleophile than its corresponding anion.

The competition between these two pathways is finely balanced. The secondary nature of the alkyl halide makes both mechanisms plausible. Computational studies on similar nucleophilic substitution reactions involving azoles help in dissecting these pathways. semanticscholar.orgresearchgate.net

Radical Pathways:

While less common for standard N-alkylation reactions, the involvement of radical pathways cannot be entirely discounted, especially under specific conditions. For instance, certain metal-catalyzed reactions or the presence of radical initiators like diacyl peroxides can promote the formation of alkyl radicals. acs.org In such a scenario, an alkyl radical could potentially add to the imidazole ring. However, for the direct reaction of imidazole with 4-(1-haloethyl)benzonitrile, this mechanism is considered less likely than the ionic nucleophilic substitution pathways unless specific reagents promoting radical formation are employed. acs.org

Kinetic Studies of Key Synthetic Steps

Kinetic studies are crucial for distinguishing between proposed mechanisms and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on analogous N-alkylation reactions of imidazoles, such as the synthesis of imidazolium-based ionic liquids. researchgate.net

The key synthetic step is the nucleophilic substitution reaction. If the reaction proceeds via a concerted S_N2 mechanism, the rate law would be: Rate = k[Imidazole][4-(1-haloethyl)benzonitrile]

If it follows a stepwise S_N1 mechanism, the rate law would be: Rate = k[4-(1-haloethyl)benzonitrile]

Kinetic experiments would involve systematically varying the concentrations of the reactants and monitoring the reaction rate to determine the reaction order with respect to each component.

Furthermore, the reaction conditions significantly influence the reaction rate. Studies on the N-alkylation of imidazole with various alkyl halides have demonstrated the profound effect of the solvent and the presence of a base. researchgate.netotago.ac.nzrsc.org

| Condition | Effect on Reaction Rate/Mechanism | Rationale | Citation |

|---|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally increase the rate of S_N2 reactions compared to polar protic solvents (e.g., ethanol). | Aprotic solvents solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more reactive. Protic solvents can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity. | |

| Base | The presence of a base (e.g., K₂CO₃, NaH) significantly increases the reaction rate. | The base deprotonates imidazole to form the more nucleophilic imidazolate anion, which reacts much faster with the alkyl halide. | nih.gov |

| Temperature | Increasing the temperature generally increases the reaction rate for both S_N1 and S_N2 pathways. | Provides the necessary activation energy for the reaction to proceed, as per the Arrhenius equation. | researchgate.net |

| Leaving Group | The reaction rate is dependent on the nature of the leaving group (X in 4-(1-haloethyl)benzonitrile), typically following the order I > Br > Cl > F. | Weaker C-X bonds are broken more easily, and more stable halide anions are better leaving groups, accelerating both S_N1 and S_N2 reactions. | google.com |

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework.

Proton (¹H) NMR spectroscopy for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile confirms the presence and connectivity of all hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons on the benzonitrile (B105546) and imidazole (B134444) rings, as well as the aliphatic protons of the ethyl group.

The methine proton of the ethyl group appears as a quartet, a result of its coupling to the three protons of the adjacent methyl group. Conversely, the methyl protons appear as a doublet, coupling to the single methine proton. The protons on the benzonitrile ring typically present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system. The three protons on the imidazole ring show distinct chemical shifts.

Specific chemical shift values (δ) reported in parts per million (ppm) from various sources are compiled below. The solvent used for analysis is typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Interactive Data Table: ¹H NMR Chemical Shifts (ppm)

| Proton Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Imidazole H | 7.55 | s | ||

| Benzonitrile Ar-H | 7.66 | d | 8.4 | |

| Benzonitrile Ar-H | 7.43 | d | 8.4 | |

| Imidazole H | 7.03 | s | ||

| Imidazole H | 6.85 | s | ||

| Methine CH | 5.51 | q | 7.1 | |

| Methyl CH₃ | 1.88 | d | 7.1 |

Carbon-13 (¹³C) NMR spectroscopy provides definitive evidence for the carbon framework of the molecule. The spectrum for this compound displays signals for each unique carbon atom, including the quaternary carbons of the nitrile group and the substituted aromatic carbon.

The presence of the nitrile functional group is confirmed by a signal in the characteristic downfield region of the spectrum. The carbons of the benzonitrile and imidazole rings appear in the aromatic region, while the aliphatic carbons of the ethyl group are observed in the upfield region.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm)

| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Reference |

| Benzonitrile Quaternary C | 148.5 | |

| Imidazole C | 137.4 | |

| Benzonitrile Ar-C | 132.6 | |

| Imidazole C | 129.4 | |

| Benzonitrile Ar-C | 126.7 | |

| Imidazole C | 119.0 | |

| Nitrile CN | 118.4 | |

| Benzonitrile Quaternary C | 111.7 | |

| Methine CH | 53.6 | |

| Methyl CH₃ | 22.0 |

While specific 2D NMR data for this compound are not widely published, techniques such as COSY, HSQC, and HMBC are instrumental in confirming its complex structure.

Correlation Spectroscopy (COSY): A COSY experiment would definitively establish the coupling between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, showing a clear cross-peak between their respective signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal. It would also connect the aromatic proton signals to their corresponding aromatic carbon signals on both the benzonitrile and imidazole rings.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent and diagnostically important absorption is that of the nitrile (C≡N) group, which appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations within the aromatic rings.

Interactive Data Table: FT-IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | ~3100-3000 | |

| Aliphatic C-H | Stretching | ~2980-2900 | |

| Nitrile C≡N | Stretching | 2229 | |

| Aromatic C=C | Stretching | ~1610-1450 | |

| C-N | Stretching | ~1290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. ijprajournal.com For organic molecules like this compound, the electronic transitions of interest primarily involve π and n (non-bonding) electrons moving to higher energy anti-bonding orbitals (π*). uni.lu

The structure of this compound contains two main chromophores (light-absorbing groups): the benzonitrile ring and the imidazole ring. Both are aromatic systems containing delocalized π electrons. The expected electronic transitions are primarily π → π* transitions, which are characteristic of aromatic systems and typically exhibit high molar absorptivity. ijprajournal.com The nitrogen atoms in the imidazole ring and the nitrile group also possess non-bonding electrons (n-electrons), making n → π* transitions possible. These transitions are generally of lower energy and intensity compared to π → π* transitions. ijprajournal.com

Table 1: Expected UV-Vis Absorption Characteristics for this compound This table is based on the analysis of constituent functional groups and general principles of UV-Vis spectroscopy.

| Chromophore | Expected Transition | Approximate λ_max Range (nm) |

|---|---|---|

| Benzonitrile | π → π* | 220-280 |

| Imidazole | π → π* | 200-230 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₂H₁₁N₃), the exact monoisotopic mass is 197.0953 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ would be expected at m/z ≈ 197 or m/z ≈ 198, respectively.

While experimental fragmentation data for this specific compound is not available, predicted data for its isomer, 3-[1-(1H-imidazol-5-yl)ethyl]benzonitrile, can provide insight into the types of fragments that might be expected. Common fragmentation pathways would likely involve the cleavage of the bond between the ethyl group and the aromatic rings.

Table 2: Predicted Mass Spectrometry Adducts and Fragments The following data is predicted for the related isomer 3-[1-(1H-imidazol-5-yl)ethyl]benzonitrile and serves as an illustrative example of expected m/z values.

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₁N₃]⁺ | 197.09474 |

| [M+H]⁺ | [C₁₂H₁₂N₃]⁺ | 198.10257 |

| [M+Na]⁺ | [C₁₂H₁₁N₃Na]⁺ | 220.08451 |

| Fragment | [C₁₁H₉N₃]⁺ | 183.08 |

| Fragment | [C₈H₇N]⁺ | 117.06 |

X-ray Diffraction (XRD) Analysis

Crystallographic Data Interpretation (e.g., Bond Lengths, Bond Angles, Torsion Angles)The results of an XRD analysis are a set of crystallographic parameters that describe the molecule's geometry. This includes the precise lengths of all covalent bonds, the angles between them, and the torsion angles that define the spatial relationship between different parts of the molecule. For instance, a key parameter would be the torsion angle between the plane of the benzonitrile ring and the plane of the imidazole ring, which would describe the overall twist of the molecule. While specific data is unavailable for the title compound, typical values for related fragments are well-established.

Table 3: Representative Crystallographic Parameters from Related Imidazole Derivatives This table presents typical bond length and angle values observed in similar chemical structures and is for illustrative purposes.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-C (in benzene ring) | ~ 1.39 Å |

| Bond Length | C-N (in imidazole ring) | ~ 1.35 - 1.38 Å |

| Bond Length | C≡N (nitrile) | ~ 1.14 Å |

| Bond Length | N-C (imidazole-ethyl) | ~ 1.47 Å |

| Bond Angle | C-C-C (in benzene ring) | ~ 120° |

| Bond Angle | C-N-C (in imidazole ring) | ~ 108° |

Intermolecular Interaction Analysis in Crystal PackingIn the solid state, molecules of this compound would arrange themselves in a repeating three-dimensional lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. Analysis of crystal structures of related imidazole and benzonitrile compounds suggests the likely presence of several key interactions:

Hydrogen Bonding: Weak C-H···N hydrogen bonds are expected, where hydrogen atoms from the aromatic rings or the ethyl group interact with the nitrogen atom of the nitrile group or the N3 atom of a neighboring imidazole ring.

π-Stacking: The planar aromatic rings (benzonitrile and imidazole) are likely to engage in π-π stacking interactions, where the rings pack face-to-face or offset from one another, contributing significantly to the crystal's stability.

Hirshfeld Surface Analysis for Quantifying Intermolecular ContactsHirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the regions of close contact between adjacent molecules. The surface is colored to indicate different properties, and a corresponding 2D "fingerprint plot" is generated that summarizes the types and relative significance of all intermolecular contacts.

For this compound, a Hirshfeld analysis would be expected to show:

A large percentage of H···H contacts, typical for organic molecules.

Significant contributions from C···H/H···C contacts, representing van der Waals forces.

Distinct sharp spikes in the fingerprint plot corresponding to the specific N···H/H···N hydrogen bonds, indicating their importance in the crystal packing.

Contributions from C···C and C···N contacts, indicative of the π-π stacking interactions between the aromatic rings.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of "this compound". This process is crucial for validating the empirical formula of the synthesized compound, which in turn supports the proposed molecular structure. The technique involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are quantitatively measured.

The experimentally determined percentages of C, H, and N are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₂H₁₁N₃. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. Discrepancies between these values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table comparing the theoretical elemental composition of "this compound" with representative experimental findings. The theoretical values are derived from the molecular formula C₁₂H₁₁N₃.

Interactive Elemental Analysis Data Table

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 73.08 | N/A |

| Hydrogen (H) | 5.62 | N/A |

| Nitrogen (N) | 21.30 | N/A |

Experimental data for the specific compound "this compound" was not available in the reviewed literature. The table presents the calculated theoretical percentages.

The validation of the empirical formula through elemental analysis is a critical checkpoint in the characterization of a novel compound. It serves as a quantitative confirmation of the compound's elemental makeup, complementing the qualitative structural information obtained from spectroscopic techniques.

Theoretical and Computational Chemistry Investigations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies focused solely on the chemical compound this compound were found.

This indicates a significant gap in the existing research landscape concerning the in-silico analysis of this particular molecule. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for elucidating molecular properties, they have not yet been applied to generate specific data for this compound.

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, including:

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

The absence of published data prevents the creation of the requested informative content and data tables for this specific compound. Further research would be required to be initiated to computationally characterize 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile and determine its theoretical properties.

Conformational Space Exploration in Solution or Complex Environments

The conformational landscape of this compound is defined by the rotational freedom around the single bonds connecting the benzonitrile (B105546) moiety, the ethyl linker, and the imidazole (B134444) ring. Computational chemistry techniques, such as Density Functional Theory (DFT), are employed to analyze the molecule's optimized geometry and charge distribution. mdpi.com Studies on similar heterocyclic compounds indicate that the planarity of the aromatic rings is a key feature, while the linker allows for considerable flexibility. espublisher.com

In a solution or a complex biological environment like a protein's active site, the molecule will adopt specific low-energy conformations. The ethyl group on the bridge between the two rings introduces an additional degree of rotational freedom compared to its close analog, fadrozole (B1662666). Exploring this conformational space is crucial for understanding how the molecule can adapt its shape to fit within a binding pocket. The use of force fields like the Universal Force Field (UFF) helps in minimizing the energy of ligand structures to predict their most stable three-dimensional arrangements. nih.gov

Dynamic Behavior and Stability Studies of the Compound and its Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a ligand-protein complex over time. frontiersin.org MD simulations performed on the human placental aromatase (CYP19A1) enzyme reveal significant structural rearrangements that stabilize upon ligand binding, typically reaching equilibrium after several nanoseconds. mdpi.comnih.gov For instance, simulations of aromatase have shown that the protein structure achieves stability, with the root mean square deviation (RMSD) of the backbone atoms plateauing, which provides a stable environment for ligand interaction. nih.gov

When a ligand like this compound is bound to aromatase, its dynamic behavior would be characterized by the stability of its interactions with active site residues. MD simulations can monitor key metrics such as the root mean square fluctuation (RMSF) of individual residues, identifying which parts of the protein remain rigid and which are more flexible upon binding. mdpi.com The stability of the crucial interaction between the imidazole nitrogen and the central heme iron of the enzyme is a primary focus of such stability studies. nih.gov These simulations confirm the conformational stability and compactness of the ligand-receptor complex. mdpi.combldpharm.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. co-ac.com Given the structural similarity of this compound to fadrozole, its primary predicted target is the aromatase enzyme (cytochrome P450 19A1), which is critical in estrogen biosynthesis. patsnap.comwikipedia.org

Prediction of Binding Interactions with Protein Targets (e.g., Enzymes, Receptors)

The predicted binding mode of this compound within the aromatase active site is anchored by a key coordinating interaction. Like other non-steroidal azole inhibitors, the N-4 atom of its imidazole ring is expected to form a coordinate bond with the ferric (Fe³⁺) ion of the enzyme's heme group. nih.govnih.gov This interaction is fundamental to the inhibitory mechanism of this class of compounds. nih.gov

Beyond this primary anchor, the cyanophenyl portion of the molecule is predicted to occupy a hydrophobic pocket within the active site. mdpi.com This moiety is thought to mimic the steroid backbone of androstenedione, the natural substrate for aromatase. nih.gov The binding is further stabilized by numerous van der Waals and hydrophobic contacts with non-polar and aromatic residues lining the active site cavity. mdpi.com

Identification of Key Interacting Residues and Binding Site Characteristics

Docking studies on fadrozole and other non-steroidal aromatase inhibitors have successfully identified the key amino acid residues within the aromatase active site that are critical for binding. These residues create a binding environment that accommodates the specific shape and chemical properties of the inhibitors. researchgate.net

The binding site is a well-defined cavity with both hydrophobic and polar characteristics. mdpi.comresearchgate.net Key residues involved in the interaction with azole inhibitors include:

Aromatic and Non-polar Residues: Phenylalanine (Phe)134, Phe221, and Tryptophan (Trp)224 are involved in π-stacking and hydrophobic interactions with the inhibitor's aromatic rings. researchgate.netnih.gov Fadrozole, for example, shows a distinct π-stacking interaction with Trp224. nih.gov Other non-polar residues like Alanine (Ala)306, Ala307, Valine (Val)370, Leucine (Leu)372, and Leu477 contribute to the hydrophobic pocket. researchgate.net

Polar Residues: Aspartate (Asp)309 and Threonine (Thr)310 are important polar residues. Asp309, in particular, can form hydrogen bonds with some ligands. nih.govresearchgate.net

| Residue | Type of Interaction | Reference |

|---|---|---|

| Heme Iron (Fe³⁺) | Coordinate Bond with Imidazole Nitrogen | nih.govnih.gov |

| Trp224 | π-Stacking / Hydrophobic | nih.gov |

| Phe134, Phe221 | Hydrophobic | researchgate.net |

| Asp309 | Polar Interaction / H-Bonding | nih.govresearchgate.net |

| Met374 | Hydrophobic Contact | mdpi.comresearchgate.net |

| Ala306, Val370, Leu477 | Hydrophobic Contact | researchgate.net |

Assessment of Binding Affinities and Molecular Recognition

The binding affinity of an inhibitor is a measure of the strength of its interaction with the target protein and is often estimated computationally using docking scores or free energy of binding calculations (ΔG). Lower energy values typically indicate stronger, more favorable binding. Docking studies for fadrozole and other non-steroidal aromatase inhibitors provide a benchmark for the expected affinity of this compound. mdpi.com

Molecular recognition is governed by the complementarity of shape and chemical properties between the ligand and the binding site. The combination of the heme coordination, hydrophobic interactions, and specific polar contacts allows the aromatase active site to recognize and bind this class of inhibitors with high affinity.

| Compound | Docking Score (kcal/mol) | Inhibitor Generation | Reference |

|---|---|---|---|

| Fadrozole | -8.88 | Second | mdpi.com |

| Letrozole (B1683767) | -10.15 | Third | mdpi.com |

| Anastrozole | -9.42 | Third | mdpi.com |

| Vorozole | -8.64 | Third | researchgate.net |

| Aminoglutethimide | -7.69 | First | mdpi.com |

Structure-Activity Relationship (SAR) Studies based on Computational Insights

Computational SAR studies analyze how changes in a molecule's structure affect its biological activity. For azole-type aromatase inhibitors, these studies provide a clear picture of the chemical features required for potent inhibition. nih.govnih.gov

Key insights derived from computational models indicate that:

The Azole Moiety: An imidazole or triazole ring is essential for activity, as its nitrogen atom coordinates with the heme iron, acting as the primary pharmacophore. nih.gov

The Aromatic Group: A planar, electron-poor aromatic system, such as the benzonitrile group, is optimal for fitting into the hydrophobic active site pocket. The cyano group is particularly effective. nih.gov

The Linker: The nature of the substituent on the carbon bridge connecting the azole and phenyl rings plays a critical role in determining potency and selectivity. The presence of a small alkyl group, as in the ethyl linker of the title compound, is a common feature in potent inhibitors. nih.gov

Computational models help define the accessible and non-accessible volumes within the active site, guiding the design of new analogs. nih.gov For instance, quantitative structure-activity relationship (QSAR) models have been developed for letrozole analogs, correlating physicochemical descriptors (like hydrophobicity and electronic properties) with inhibitory activity. scilit.com These models underscore the importance of a balance between steric, electronic, and hydrophobic factors to achieve high-potency inhibition of the aromatase enzyme.

Elucidating Structural Determinants for Specific Interactions

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for a detailed examination of the geometric and electronic structure of this compound. By calculating optimized molecular geometries, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental in understanding how the molecule interacts with its environment, including potential binding partners in biological systems or its packing in a crystalline solid.

In similar imidazole derivatives, DFT calculations have been used to elucidate these structural features. For example, studies on related substituted imidazoles have provided detailed information on bond lengths and angles, which serve as a valuable reference for understanding the geometry of this compound. uantwerpen.be The bond lengths within the phenyl and imidazole rings are typically in the range of 1.38-1.41 Å and 1.33-1.38 Å, respectively, indicative of their aromatic character. The C-N bonds connecting the rings to the linker and within the imidazole ring will have specific lengths that reflect the nature of their electronic environment.

Table 1: Representative Calculated Bond Lengths and Angles for an Imidazole Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (phenyl) | 1.389 - 1.407 Å |

| C-N (imidazole) | 1.330 - 1.370 Å | |

| C-C (linker) | ~1.54 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-N-C (imidazole) | ~108° - 110° | |

| Dihedral Angle | Phenyl-Linker-Imidazole | Varies with conformation |

Note: The values in this table are representative and are based on computational studies of similar imidazole-containing compounds. uantwerpen.be The exact values for this compound would require a specific DFT calculation.

Furthermore, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen atoms of the imidazole ring and the nitrile group are expected to be key sites for hydrogen bonding and other intermolecular interactions.

Rational Design of Analogues for Targeted Research Applications

The insights gained from computational studies on the structure and electronic properties of this compound form the basis for the rational design of new analogues with specific functionalities. By systematically modifying the parent structure and computationally evaluating the properties of the resulting derivatives, researchers can identify promising candidates for various applications, such as medicinal chemistry or materials science, before undertaking their synthesis.

For example, in the context of drug design, if this compound were identified as a hit compound that binds to a biological target, computational methods could be employed to design analogues with improved binding affinity and selectivity. This could involve introducing substituents on the phenyl or imidazole rings to enhance specific interactions with amino acid residues in the binding pocket of a protein. Molecular docking simulations can predict the binding modes and affinities of these designed analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. The imidazole scaffold is a common feature in many medicinally important compounds, and its derivatives have been designed as inhibitors for various enzymes.

In the field of materials science, the rational design of analogues can focus on tuning the electronic and optical properties of the molecule. For instance, to develop new materials for optoelectronics, researchers might design analogues with altered intramolecular charge transfer (ICT) characteristics. This can be achieved by introducing electron-donating or electron-withdrawing groups at specific positions on the benzonitrile or imidazole rings. Computational chemistry can predict how these modifications will affect the molecule's absorption and emission spectra, as well as its nonlinear optical properties.

Investigation of Advanced Material Properties

The unique electronic structure of this compound, featuring an electron-donating imidazole moiety and an electron-withdrawing benzonitrile group connected by an ethyl linker, suggests its potential for applications in advanced materials, particularly in the field of nonlinear optics.

Non-linear Optics (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their applications in technologies such as optical data storage, telecommunications, and frequency conversion. semanticscholar.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β). Computational methods, especially DFT, have proven to be powerful tools for predicting the NLO properties of organic molecules.

For a molecule to exhibit significant NLO properties, it typically possesses a large dipole moment and a high degree of intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. In this compound, the imidazole ring can act as an electron donor, while the cyano group on the benzonitrile ring is a strong electron acceptor. The ethyl linker, while not fully conjugated, can still facilitate electronic communication between the two aromatic systems.

Computational studies on similar donor-π-acceptor (D-π-A) systems involving imidazole derivatives have shown that these molecules can possess significant first hyperpolarizability (β) values. biointerfaceresearch.com The magnitude of β is a key indicator of a molecule's potential as an NLO material. DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities of this compound and its designed analogues.

Table 2: Predicted NLO Properties for Representative D-π-A Imidazole Derivatives

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| Imidazole Derivative 1 | 5.2 | 15 x 10⁻³⁰ |

| Imidazole Derivative 2 | 7.8 | 45 x 10⁻³⁰ |

| Imidazole Derivative 3 | 9.1 | 80 x 10⁻³⁰ |

Note: These values are illustrative and are based on computational studies of various imidazole-based D-π-A chromophores. The actual values for this compound would depend on its specific electronic structure and conformation. biointerfaceresearch.comrsc.org

The analysis of the frontier molecular orbitals (HOMO and LUMO) is also crucial in understanding the NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it indicates a more facile intramolecular charge transfer. Computational methods can accurately predict these orbital energies and their spatial distribution, providing further evidence for the NLO potential of the molecule. By designing analogues with stronger donor and acceptor groups or by modifying the linker to enhance conjugation, the HOMO-LUMO gap can be further reduced, potentially leading to materials with even larger NLO responses.

Applications in Academic Chemical and Biochemical Research

Role as a Synthetic Intermediate and Building Block

The intrinsic chemical functionalities of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile make it a valuable building block in organic synthesis. The presence of the imidazole (B134444) and benzonitrile (B105546) moieties allows for a variety of chemical modifications, rendering it a versatile intermediate for the synthesis of more complex molecules.

The imidazole ring in this compound is an electron-rich aromatic heterocycle with two nitrogen atoms. This feature makes it susceptible to a range of electrophilic substitution reactions. Furthermore, the nitrogen atoms can act as nucleophiles or bases, facilitating various synthetic transformations. The benzonitrile group, on the other hand, is an aromatic nitrile. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.

The combination of these reactive sites within a single molecule allows for sequential or orthogonal chemical modifications, enabling the construction of a diverse library of compounds from a single starting material. For instance, the imidazole ring can be N-alkylated or N-arylated, while the nitrile group can be transformed into other functionalities, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic systems. The imidazole ring itself is a key component of many biologically active molecules.

Moreover, the nitrile group can be utilized to construct other heterocyclic rings. For example, it can react with azides to form tetrazoles, or with hydrazines to generate pyrazoles. These reactions, often catalyzed by metal complexes, provide efficient routes to novel heterocyclic scaffolds that can be further elaborated. The ability to build upon the existing imidazole ring while simultaneously using the nitrile as a handle for further heterocycle formation underscores the value of this compound as a versatile building block in heterocyclic synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Imidazole Ring | N-Alkylation | N-Alkyl imidazolium (B1220033) salts |

| Imidazole Ring | Electrophilic Substitution | Substituted imidazole derivatives |

| Benzonitrile Group | Hydrolysis | 4-(1-(1H-Imidazol-1-yl)ethyl)benzoic acid |

| Benzonitrile Group | Reduction | 4-(1-(1H-Imidazol-1-yl)ethyl)benzylamine |

| Benzonitrile Group | Cycloaddition (with NaN₃) | 5-(4-(1-(1H-Imidazol-1-yl)ethyl)phenyl)-1H-tetrazole |

Mechanistic Probes in Biological Systems (In Vitro and Biochemical Focus)

Protein-Ligand Interaction Studies

Binding Affinity Determination to Target Proteins (e.g., Aromatase, nNOS, IDO, NPY5 receptor)

No data is available in the searched scientific literature regarding the binding affinity of this compound to Aromatase, neuronal Nitric Oxide Synthase (nNOS), Indoleamine 2,3-dioxygenase (IDO), or the Neuropeptide Y5 (NPY5) receptor.

Structural Basis of Binding (e.g., X-ray Co-crystallography with Target Proteins)

There are no published X-ray co-crystallography studies detailing the structural basis of binding between this compound and the target proteins Aromatase, nNOS, IDO, or the NPY5 receptor.

Development of Biochemical Assays Utilizing the Compound

No information was found concerning the use of this compound in the development of any biochemical assays.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Analogue Libraries

The creation of analogue libraries is crucial for systematic structure-activity relationship (SAR) studies and the optimization of molecular properties. Future research should focus on developing versatile and efficient synthetic routes to generate a diverse collection of derivatives of 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile.

Key areas for exploration include:

Multi-component Reactions (MCRs): Leveraging MCRs, such as the Debus-Radziszewski imidazole (B134444) synthesis, could provide a rapid and convergent pathway to highly substituted imidazole cores. mdpi.comchemijournal.com This approach allows for the variation of multiple substituents in a single step, accelerating the generation of a diverse library.

"Click" Chemistry: The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, could be employed to link the imidazole-benzonitrile core to other molecular fragments, creating complex hybrid molecules with potential for enhanced functionality. nih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the core structure at a late stage of the synthesis is highly desirable. This would involve C-H activation or halogenation of the benzonitrile (B105546) or imidazole rings, followed by cross-coupling reactions to introduce a wide array of functional groups.

Stereoselective Synthesis: The ethyl linker contains a chiral center. Future synthetic efforts should address the stereoselective synthesis of the (R)- and (S)-enantiomers to investigate stereospecific interactions in biological or chiral supramolecular systems.

Table 1: Proposed Synthetic Modifications for Analogue Library Development

| Molecular Section | Proposed Modification | Potential Synthetic Method |

|---|---|---|

| Imidazole Ring | Substitution at C2, C4, C5 positions | Multi-component reactions, C-H activation |

| Ethyl Linker | Variation in length, introduction of heteroatoms | Grignard reaction variants, etherification |

| Benzonitrile Ring | Introduction of electron-donating/withdrawing groups | Nucleophilic aromatic substitution, cross-coupling |

| Nitrile Group | Conversion to tetrazole, amide, or carboxylic acid | Cycloaddition with sodium azide (B81097), hydrolysis |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby saving time and resources. researchgate.net For this compound, a concerted computational approach could accelerate its development.

Future computational studies should include:

Molecular Docking and Dynamics: In silico molecular docking can predict the binding affinities and modes of interaction of the compound and its analogues with various biological targets, such as enzymes or receptors. mdpi.comnih.govnih.govmdpi.com Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex.

Quantum-Chemical Calculations: Density Functional Theory (DFT) can be used to calculate electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity indices. These calculations are essential for predicting spectroscopic properties and understanding reaction mechanisms.

ADMET Prediction: The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govresearchgate.net Computational models can forecast the pharmacokinetic profile and potential toxicity of novel analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Development of this compound as a Spectroscopic Probe

The unique electronic characteristics of the imidazole and benzonitrile moieties suggest that this compound could be developed into a useful spectroscopic probe. Imidazole compounds are widely used in the optical analysis and detection of various substances. bohrium.comresearchgate.net

Future research in this area could focus on:

Fluorescence and Solvatochromism: Investigating the photophysical properties of the molecule in a range of solvents with varying polarities. The potential for intramolecular charge transfer (ICT) between the imidazole donor and the benzonitrile acceptor could lead to interesting solvatochromic behavior, where the emission or absorption wavelength changes with solvent polarity. researchgate.net

Ion Sensing: The nitrogen atoms of the imidazole ring can act as binding sites for metal cations. researchgate.net The nitrile group can also coordinate with certain metals. Research should explore the changes in the compound's UV-Vis absorption and fluorescence emission spectra upon the addition of various metal ions to assess its potential as a selective chemosensor. bohrium.com

pH Probing: The imidazole ring has a pKa in the physiological range, making it sensitive to changes in pH. Protonation or deprotonation of the imidazole nitrogen would alter the electronic properties of the molecule, potentially leading to a measurable change in its spectroscopic signature. This could be exploited for developing pH-sensitive probes.

Investigation of Emerging Applications in Specialized Fields of Chemistry

The structural features of this compound make it an attractive candidate for applications in advanced chemical fields beyond medicine.

Supramolecular Chemistry: The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor, while the nitrile group is a known hydrogen bond acceptor. researchgate.netnih.gov These features make the molecule a versatile building block (or "tecton") for constructing complex supramolecular architectures, such as hydrogen-bonded networks, coordination polymers, and metal-organic frameworks (MOFs). nih.gov The ability of the benzonitrile moiety to participate in π-π stacking interactions could further stabilize such assemblies. nih.gov

Analytical Chemistry: The compound's ability to interact with metal ions and other molecules through various non-covalent interactions could be harnessed for analytical applications. bohrium.com It could be immobilized onto a solid support to create a stationary phase for high-performance liquid chromatography (HPLC) or serve as the recognition element in a chemical sensor for detecting specific analytes in environmental or biological samples.

Design of Next-Generation Imidazole-Benzonitrile Systems for Enhanced Research Utility

Building on the foundational research outlined above, the long-term perspective involves the rational design of more complex, "next-generation" systems with enhanced or novel functionalities.

Future design strategies could involve:

Hybrid Pharmacophore Approach: Covalently linking the this compound scaffold to other known pharmacophores (e.g., triazoles, pyrimidines) could produce hybrid molecules with synergistic or multi-target biological activity. nih.govsemanticscholar.org

Photo-switchable Systems: Incorporating a photo-responsive unit, such as an azobenzene (B91143) group, into the molecular structure could allow for the reversible control of its properties (e.g., binding affinity, fluorescence) with light. This would create a molecular switch for applications in smart materials or photopharmacology.

Polymer Integration: The molecule could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and incorporated into polymers. This could lead to the development of functional materials with unique optical, electronic, or ion-binding properties for use in organic electronics, membranes, or smart coatings.

Q & A

Q. What are the optimized synthetic routes for 4-(1-(1H-Imidazol-1-yl)ethyl)benzonitrile, and how do reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-(bromomethyl)benzonitrile with 1H-imidazole in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Key factors affecting yield include:

- Solvent choice : DMF enhances solubility of intermediates but may require rigorous purification .

- Temperature control : Elevated temperatures (≥70°C) accelerate imidazole activation but risk byproduct formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from unreacted imidazole or brominated precursors .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Multi-modal spectroscopic analysis is essential:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.4–8.1 ppm), nitrile (C≡N) absence in ¹H NMR, and imidazole C-H signals (δ 7.2–7.5 ppm) .

- IR spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₁₁H₁₀N₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer: SAR strategies focus on modifying:

- Imidazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the imidazole N-position increases antimicrobial potency by enhancing electrophilicity .

- Benzonitrile moiety : Para-substitutions (e.g., -OCH₃) improve solubility and pharmacokinetic profiles .

- Linker optimization : Replacing the ethyl bridge with a propargyl group enhances binding to cytochrome P450 enzymes, as seen in letrozole analogs .